molecular formula C15H12Cl2N4 B15056203 (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine

(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B15056203
M. Wt: 319.2 g/mol
InChI Key: OYMTUGCDOCVIQE-UHFFFAOYSA-N
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Description

CAS No.: 1710195-66-6 Molecular Formula: C₁₅H₁₂Cl₂N₄ Molecular Weight: 319.19 g/mol This compound is a 1,2,4-triazole derivative featuring dual 4-chlorophenyl substituents: one attached to the triazole ring (position 5) and another linked via a methanamine group (position 3). The 1,2,4-triazole core is a versatile heterocycle known for its role in medicinal chemistry, particularly in antifungal, antibacterial, and anticancer agents .

Properties

Molecular Formula

C15H12Cl2N4

Molecular Weight

319.2 g/mol

IUPAC Name

(4-chlorophenyl)-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanamine

InChI

InChI=1S/C15H12Cl2N4/c16-11-5-1-9(2-6-11)13(18)15-19-14(20-21-15)10-3-7-12(17)8-4-10/h1-8,13H,18H2,(H,19,20,21)

InChI Key

OYMTUGCDOCVIQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)C(C3=CC=C(C=C3)Cl)N)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The synthesis begins with the acylation of 4-chlorobenzylamine using 4-chlorobenzoyl chloride in the presence of triethylamine (Et₃N) as a base. The intermediate N-(4-chlorobenzyl)-4-chlorobenzamide undergoes cyclization with hydrazine hydrate (N₂H₄·H₂O) under reflux in ethanol (EtOH) to form the 1,2,4-triazole core.

Reaction Conditions

  • Step 1 : 4-Chlorobenzylamine + 4-chlorobenzoyl chloride → N-(4-chlorobenzyl)-4-chlorobenzamide
    • Solvent: Dichloromethane (DCM)
    • Base: Triethylamine (1.2 equiv)
    • Temperature: 0°C → room temperature (RT)
    • Yield: 85–92%
  • Step 2 : Cyclization with hydrazine hydrate
    • Solvent: Ethanol
    • Temperature: Reflux (78°C, 12–18 hours)
    • Yield: 68–75%

Purification

The crude product is purified via recrystallization from ethanol/water (3:1) or column chromatography (silica gel, ethyl acetate/hexane 1:4).

Palladium-Catalyzed Coupling of Aryl Halides

Suzuki-Miyaura Cross-Coupling

Aryl halide intermediates are coupled with 4-chlorophenylboronic acid using palladium catalysts. This method is advantageous for introducing the 4-chlorophenyl group at position 5 of the triazole.

Reaction Scheme

  • Intermediate Preparation : 3-Bromo-5-(4-chlorophenyl)-1H-1,2,4-triazole
  • Coupling :
    • Catalyst: Pd(PPh₃)₄ (5 mol%)
    • Base: K₂CO₃
    • Solvent: Tetrahydrofuran (THF)/H₂O (4:1)
    • Temperature: 80°C, 6 hours
    • Yield: 70–78%

Buchwald-Hartwig Amination

Used to introduce the methanamine group at position 3:

  • Substrate : 3-Bromo-5-(4-chlorophenyl)-1H-1,2,4-triazole
  • Amine Source : 4-Chlorobenzylamine
  • Catalyst : Pd₂(dba)₃/Xantphos
  • Solvent : 1,4-Dioxane
  • Temperature : 100°C, 12 hours
  • Yield : 65–72%

One-Pot Three-Component Synthesis

Reaction Components

  • Component A : 4-Chlorobenzaldehyde
  • Component B : 4-Chlorophenylhydrazine
  • Component C : Cyanoacetamide

Conditions

  • Catalyst: Piperidine (10 mol%)
  • Solvent: Ethanol
  • Temperature: Reflux (78°C, 8 hours)
  • Yield: 60–67%

Mechanism

  • Formation of hydrazone intermediate via condensation of aldehyde and hydrazine.
  • Cyclization with cyanoacetamide to form the triazole ring.

Industrial-Scale Production

Continuous Flow Reactor Synthesis

  • Step 1 : Acylation in a microreactor (residence time: 2 minutes)
  • Step 2 : Cyclization in a packed-bed reactor with immobilized hydrazine
  • Throughput : 5 kg/hour
  • Purity : >99% (HPLC)

Purification Techniques

  • Crystallization : Anti-solvent (heptane) addition under controlled cooling.
  • Chromatography : Simulated moving bed (SMB) chromatography for >99.5% purity.

Alternative Routes Using Microwave Assistance

Microwave-Promoted Cyclization

  • Substrate : N-(4-chlorobenzyl)-4-chlorobenzamide
  • Reagent : Hydrazine hydrate
  • Solvent : Ethanol
  • Microwave Power : 300 W, 120°C, 30 minutes
  • Yield : 82% (vs. 68% conventional heating)

Comparative Analysis of Synthetic Methods

Method Yield (%) Time (h) Cost (USD/g) Scalability
Cyclocondensation 68–75 18 12–15 Moderate
Suzuki Coupling 70–78 6 25–30 High
One-Pot Synthesis 60–67 8 8–10 High
Microwave-Assisted 82 0.5 18–20 Low

Key Observations :

  • Palladium-catalyzed methods offer higher yields but require expensive catalysts.
  • One-pot synthesis is cost-effective but produces moderate yields.
  • Microwave irradiation reduces reaction time by 97% compared to conventional methods.

Reaction Optimization and Troubleshooting

Common Side Reactions

  • Over-Oxidation : Occurs during cyclization if excess hydrazine is used. Mitigated by stoichiometric control (1.1 equiv N₂H₄·H₂O).
  • Dimerization : Prevented by maintaining reaction temperature below 80°C during coupling steps.

Solvent Effects

  • Ethanol vs. Methanol : Ethanol provides higher yields (75% vs. 62%) due to better intermediate solubility.
  • Polar Aprotic Solvents : DMF increases reaction rate but complicates purification.

Spectroscopic Characterization

Key Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–7.39 (m, 8H, Ar-H), 4.12 (s, 2H, CH₂NH₂).
  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N triazole).

Mass Spectrometry

  • ESI-MS : m/z 319.19 [M+H]⁺ (calc. 319.08).

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential as an antimicrobial and antifungal agent. The triazole ring is known to inhibit the growth of various microorganisms, making it a valuable compound for developing new antibiotics and antifungal drugs .

Medicine

In medicine, (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine has shown promise as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its unique chemical structure allows for the development of new herbicides and pesticides that are more effective and environmentally friendly .

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine involves the inhibition of specific enzymes and receptors in biological systems. The triazole ring interacts with the active sites of enzymes, blocking their activity and leading to the inhibition of cellular processes. This compound has been shown to target enzymes involved in DNA replication and protein synthesis, making it effective against rapidly dividing cells such as cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Triazole Derivatives

Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
  • Key Features : Fluorophenyl substituents, thiazole-triazole hybrid.
  • Structural Differences : Replaces the methanamine group with a thiazole ring and incorporates fluorine instead of chlorine on one phenyl group.
Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
  • Key Features : All fluorophenyl substituents.
  • Structural Differences : Uniform fluorine substitution vs. mixed chlorine/fluorine in Compound 3.
  • Implications : Uniform halogenation may lead to more predictable crystal packing, as seen in isostructural crystallization patterns .
Parameter Target Compound Compound 4 Compound 5
Halogen Substituents 2 × Cl 1 × Cl, 3 × F 4 × F
Heterocycle Core 1,2,4-Triazole Thiazole + 1,2,3-Triazole Thiazole + 1,2,3-Triazole
Molecular Weight 319.19 ~550 (estimated) ~550 (estimated)
Crystallography Not reported Triclinic, P̄1 symmetry Triclinic, P̄1 symmetry

Triazole Derivatives with Sulfur-Containing Groups

4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
  • Key Features : Sulfanyl (-S-) linker, methoxyphenyl substituent.
  • Structural Differences : Replaces methanamine with a sulfanyl group and introduces a methoxy group.
2-{[5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
  • Key Features : Sulfanyl group + ketone functionality.
  • Structural Differences: Incorporates a phenylethanone moiety instead of methanamine.
  • Implications : The ketone group introduces hydrogen-bond acceptor sites, which may improve target affinity .

Oxadiazole and Carbonitrile Analogs

(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
  • Key Features : Oxadiazole core instead of triazole.
  • Structural Differences : The 1,2,4-oxadiazole ring replaces triazole, altering electronic distribution.
5-(4-Chloro-phenyl)-3H-[1,2,3]triazole-4-carbonitrile
  • Key Features : Carbonitrile (-CN) substituent.
  • Structural Differences: Cyano group at position 4 vs. methanamine in the target compound.
  • Implications : The strong electron-withdrawing nature of -CN may reduce basicity and alter binding interactions .

Crystallographic and Conformational Comparisons

  • Crystal Packing: Compounds 4 and 5 () exhibit similar triclinic packing but adjust for halogen size (Cl vs. F), affecting lattice stability.
  • Planarity : Fluorophenyl analogs (Compounds 4 and 5) show near-planar conformations except for one perpendicular fluorophenyl group, while the target compound’s flexibility (due to methanamine) may allow variable conformations .

Biological Activity

The compound (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine is a derivative of the 1,2,4-triazole class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The molecular structure of the compound features a triazole ring that is known for its role in various biological activities. The presence of chlorophenyl groups enhances lipophilicity and may influence the compound's interaction with biological targets. The chemical formula is C11H13ClN4C_{11}H_{13}ClN_4 with a molecular weight of 236.70 g/mol.

Structural Formula

 4 Chlorophenyl 5 4 chlorophenyl 1H 1 2 4 triazol 3 yl methanamine\text{ 4 Chlorophenyl 5 4 chlorophenyl 1H 1 2 4 triazol 3 yl methanamine}

Antifungal and Antibacterial Properties

Research indicates that triazole derivatives exhibit significant antifungal and antibacterial activities. The compound's structure suggests potential efficacy against pathogens due to the triazole moiety's ability to inhibit ergosterol biosynthesis in fungi and disrupt bacterial cell wall synthesis.

Key Findings:

  • Antifungal Activity : Triazoles are known to be effective against various fungal infections. A study highlighted that compounds with similar triazole structures showed minimum inhibitory concentrations (MIC) lower than traditional antifungals like fluconazole .
  • Antibacterial Activity : Some derivatives have demonstrated potency against resistant strains of bacteria such as MRSA, outperforming established antibiotics .

Anticancer Potential

The compound may also exhibit anticancer properties. Triazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting angiogenesis.

Case Studies:

  • Cell Line Studies : In vitro studies on human cancer cell lines indicated that triazole derivatives could reduce cell viability significantly. For instance, compounds with similar structural features showed IC50 values in the low micromolar range .
  • Mechanistic Insights : Molecular dynamics simulations revealed that these compounds interact with key proteins involved in cancer progression, suggesting a targeted mechanism of action .

Other Pharmacological Activities

Beyond antifungal and anticancer effects, triazole derivatives have shown promise in other therapeutic areas:

  • Antiviral Activity : Some studies suggest potential against viral infections by inhibiting viral replication mechanisms.
  • Anti-inflammatory Effects : Triazoles have been evaluated for their ability to modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine can be correlated with its structural features:

  • Chlorine Substituents : The presence of chlorine atoms on the phenyl rings enhances biological activity due to increased electron-withdrawing effects.
  • Aromatic Systems : The dual aromatic character contributes to hydrophobic interactions with biological targets, enhancing binding affinity.

SAR Analysis Table

Compound NameStructureNotable Activities
(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamineStructureAntifungal, Antibacterial, Anticancer
1-(4-Chlorophenyl)-3-methyl-1H-pyrazoleStructureAntifungal
4-(Triazolyl)phenolsStructureAntibacterial
1H-Triazole derivativesStructureAnticancer

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